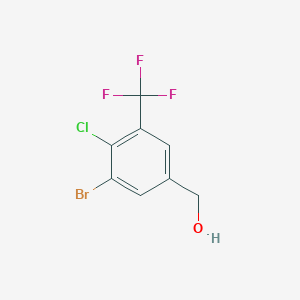
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: An oxidized form of the compound with distinct chemical properties.
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid:
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (C₈H₅BrClF₃O) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of bromine, chlorine, and a trifluoromethyl group significantly influences its biological activity and potential applications in drug development.
Chemical Structure and Properties
The compound features a benzyl alcohol structure with the following substituents:
- Bromine (Br) : Enhances reactivity and biological interaction.
- Chlorine (Cl) : Modulates electronic properties, potentially influencing pharmacodynamics.
- Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability, often associated with improved binding affinity to biological targets.
- Enzyme Inhibition : The presence of halogen substituents may allow the compound to act as an inhibitor or modulator in biochemical pathways. For example, compounds with similar structures have shown significant inhibition of enzymes involved in neurotransmitter uptake and cancer cell proliferation .
- Antimicrobial Activity : Similar trifluoromethyl-substituted compounds exhibit potent antibacterial effects against Gram-positive bacteria, suggesting that this compound could also possess antimicrobial properties .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzyl alcohol | Lacks Br and Cl | Moderate antimicrobial activity |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde | Oxidized form | Potentially higher reactivity |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid | Carboxylic acid derivative | Enhanced acidity may affect bioactivity |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds with trifluoromethyl groups show significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. For instance, derivatives with MIC values below 1 μg/mL demonstrate high potency, suggesting a similar potential for this compound .
- Pharmacological Insights : A study highlighted that the inclusion of a trifluoromethyl group in phenolic compounds increased their inhibitory potency against serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound could similarly enhance drug efficacy through structural optimization.
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
XEGLRPTWGBYBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















